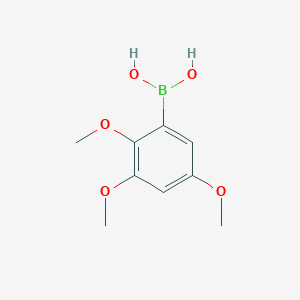
(2,3,5-Trimethoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,5-Trimethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its three methoxy groups attached to the phenyl ring, which can influence its reactivity and applications in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trimethoxyphenyl)boronic acid typically involves the reaction of (2,3,5-Trimethoxyphenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions: (2,3,5-Trimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the methoxy groups.
科学研究应用
(2,3,5-Trimethoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential use in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective accumulation of boron-containing compounds in tumor cells.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
作用机制
The mechanism of action of (2,3,5-Trimethoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.
In biological systems, the boronic acid group can interact with various molecular targets, such as enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target molecules, leading to potential therapeutic effects.
相似化合物的比较
(2,3,5-Trimethoxyphenyl)boronic acid can be compared with other similar compounds, such as:
(2,3,4-Trimethoxyphenyl)boronic acid: Similar in structure but with different positions of the methoxy groups, which can influence its reactivity and applications.
(2,4,6-Trimethoxyphenyl)boronic acid: Another isomer with different methoxy group positions, leading to variations in chemical behavior.
(3,4,5-Trimethoxyphenyl)boronic acid: Known for its use in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific arrangement of methoxy groups, which can provide distinct reactivity patterns and applications compared to its isomers.
属性
分子式 |
C9H13BO5 |
|---|---|
分子量 |
212.01 g/mol |
IUPAC 名称 |
(2,3,5-trimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5,11-12H,1-3H3 |
InChI 键 |
RWCPYRRXJIJTIE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1OC)OC)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



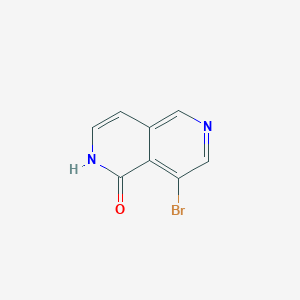
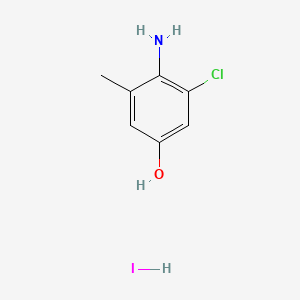
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

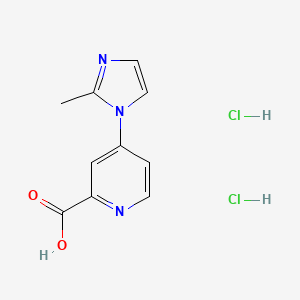
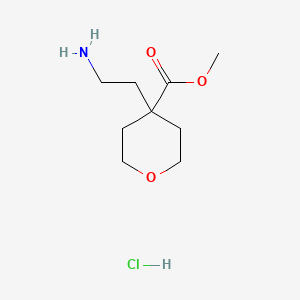
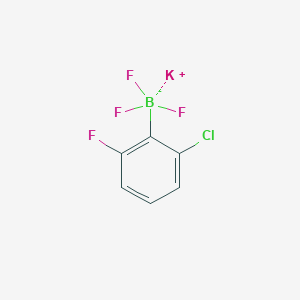

![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)

![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
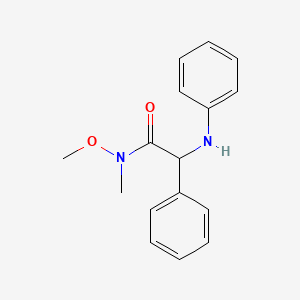
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
